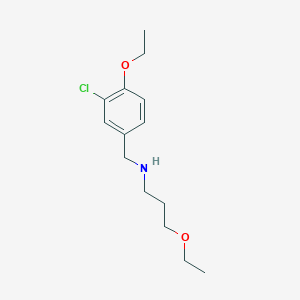
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine is a chemical compound that belongs to the class of benzylamines. It has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition can lead to an increase in the levels of neurotransmitters, such as dopamine and acetylcholine, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, which can improve memory and cognitive function. It can also inhibit the activity of monoamine oxidase, which can increase the levels of dopamine and improve mood. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine in lab experiments is its potential therapeutic effects. It can be used to develop new drugs for the treatment of various diseases. However, there are also some limitations to using this compound. It can be difficult to synthesize, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine. One area of research is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of its potential use as an antioxidant. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion:
This compound is a chemical compound that has potential applications in scientific research. It has been shown to have therapeutic effects for cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and to have antioxidant properties. While there are some limitations to using this compound, there are also several future directions for research, including the development of new drugs and the investigation of its potential use as an antioxidant.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine involves several steps. The first step is the reaction of 3-chloro-4-ethoxybenzaldehyde with 3-ethoxypropan-1-amine to form the intermediate product, N-(3-chloro-4-ethoxybenzyl)-3-ethoxyprop-2-en-1-amine. This intermediate is then reduced using sodium borohydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine has been studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to have potential therapeutic effects for cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C14H22ClNO2 |
|---|---|
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-3-17-9-5-8-16-11-12-6-7-14(18-4-2)13(15)10-12/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
Clave InChI |
NWDGVKIAZKEBRA-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC(=C(C=C1)OCC)Cl |
SMILES canónico |
CCOCCCNCC1=CC(=C(C=C1)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)
![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)

